4-butyl-2-oxo-2H-chromen-7-yl 2-furoate
Overview
Description
4-butyl-2-oxo-2H-chromen-7-yl 2-furoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a coumarin moiety fused with a furoate group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Materials: 7-hydroxy-2H-chromen-2-one and 2-furoyl chloride.
Reaction Conditions: The reaction is performed in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as column chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-oxo-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The furoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
4-butyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Industrial Applications: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
- 4-ethyl-2-oxo-2H-chromen-7-yl 2-furoate
- 4-propyl-2-oxo-2H-chromen-7-yl 2-furoate
Uniqueness
4-butyl-2-oxo-2H-chromen-7-yl 2-furoate is unique due to the presence of the butyl group, which imparts distinct lipophilicity and steric properties. These characteristics can influence the compound’s biological activity, making it more effective in certain applications compared to its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-3-5-12-10-17(19)23-16-11-13(7-8-14(12)16)22-18(20)15-6-4-9-21-15/h4,6-11H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRRINTZINXMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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